4-(Triazol-1-yl)azepane-1-carboxamide
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Overview
Description
4-(Triazol-1-yl)azepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
The primary target of 4-(Triazol-1-yl)azepane-1-carboxamide is 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function, which can result in the inhibition of fungal growth .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes changes in the fungal cell membrane that lead to cell death . This makes it a potential candidate for the development of antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triazol-1-yl)azepane-1-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Triazol-1-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azepane moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Triazol-1-yl)azepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Azepane derivatives: Compounds with the azepane ring are structurally related and may have comparable biological activities.
Uniqueness
4-(Triazol-1-yl)azepane-1-carboxamide is unique due to the combination of the triazole and azepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(triazol-1-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSFZXKYVDPNJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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